ethyl N-[(Z)-2-[(4-chlorophenyl)iminomethyl]-3-hydroxybut-2-enoyl]carbamate
Description
Ethyl N-[(Z)-2-[(4-chlorophenyl)iminomethyl]-3-hydroxybut-2-enoyl]carbamate is a carbamate derivative featuring a complex structure with a conjugated enol ester, a 4-chlorophenyl imine group, and a hydroxylated butenoyl backbone. Its closest analogs include simpler carbamates such as ethyl carbamate (EC) and substituted phenylcarbamates like chlorpropham .
Properties
Molecular Formula |
C14H15ClN2O4 |
|---|---|
Molecular Weight |
310.73 g/mol |
IUPAC Name |
ethyl N-[(Z)-2-[(4-chlorophenyl)iminomethyl]-3-hydroxybut-2-enoyl]carbamate |
InChI |
InChI=1S/C14H15ClN2O4/c1-3-21-14(20)17-13(19)12(9(2)18)8-16-11-6-4-10(15)5-7-11/h4-8,18H,3H2,1-2H3,(H,17,19,20)/b12-9-,16-8? |
InChI Key |
YIJDZHJEKOUZKU-VCQCVJIFSA-N |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C(/C)\O)/C=NC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)C=NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(Z)-2-[(4-chlorophenyl)iminomethyl]-3-hydroxybut-2-enoyl]carbamate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with ethyl carbamate in the presence of a base to form the intermediate imine. This intermediate is then reacted with a suitable enolate to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(Z)-2-[(4-chlorophenyl)iminomethyl]-3-hydroxybut-2-enoyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Ethyl N-[(Z)-2-[(4-chlorophenyl)iminomethyl]-3-hydroxybut-2-enoyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[(Z)-2-[(4-chlorophenyl)iminomethyl]-3-hydroxybut-2-enoyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The pathways involved may include the modulation of signal transduction processes and the regulation of gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
Complexity vs. Simplicity : The target compound’s conjugated system and imine group distinguish it from simpler carbamates like EC, which lack aromatic or conjugated moieties. This structural complexity may enhance its stability or receptor-binding affinity compared to EC .
Chlorophenyl Substituents : Both the target compound and chlorpropham feature chlorinated phenyl groups, which are common in agrochemicals for enhancing lipophilicity and bioactivity. However, chlorpropham’s simpler structure correlates with its established herbicidal use, while the target compound’s applications remain speculative .
Toxicity Profiles: Ethyl carbamate’s carcinogenicity is well-documented in fermented beverages, with exposure limits (e.g., 150 μg/L in Canada) established for regulatory purposes .
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